molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

5-Bromonicotinoyl chloride

Cat. No.: B047046
CAS No.: 39620-02-5
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
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Description

5-Bromonicotinoyl chloride: is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbonyl chloride group at the 3-position. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Safety and Hazards

5-Bromonicotinoyl chloride is classified as a skin corrosive substance (Sub-category 1B) . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapours/spray, and wearing protective equipment .

Future Directions

While specific future directions for 5-Bromonicotinoyl chloride are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in pharmaceutical and chemical research .

Mechanism of Action

Target of Action

The primary target of 5-Bromonicotinoyl chloride is the enzyme phosphatidylinositol 3-kinase (PI3K) . PI3K plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound inhibits the activity of PI3K in a ligand-dependent manner . It is thought to bind to the enzyme and inhibit its activity through hydrogen bonding interactions .

Biochemical Pathways

By inhibiting PI3K, this compound affects the phosphatidylinositol signaling system . This system is responsible for the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), a secondary messenger molecule involved in the regulation of various cellular processes .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is considered blood-brain barrier permeant .

Result of Action

The inhibition of PI3K by this compound can lead to a decrease in the production of PIP3, affecting various cellular processes regulated by this molecule . This includes processes such as cell growth and survival, which could potentially explain its observed inhibitory effects on some cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its safety profile indicates that it is corrosive and can cause severe skin burns and eye damage , suggesting that its handling and use require appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonicotinoyl chloride typically involves the chlorination of 5-bromonicotinic acid. One common method is the reaction of 5-bromonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows :

C6H3BrNO2+SOCl2C6H3BrClNO+SO2+HCl\text{C6H3BrNO2} + \text{SOCl2} \rightarrow \text{C6H3BrClNO} + \text{SO2} + \text{HCl} C6H3BrNO2+SOCl2→C6H3BrClNO+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    5-Bromonicotinic Acid: Formed by hydrolysis.

Comparison with Similar Compounds

Uniqueness: 5-Bromonicotinoyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and properties.

Properties

IUPAC Name

5-bromopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDREJRIXNEGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381757
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39620-02-5
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39620-02-5
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Synthesis routes and methods I

Procedure details

To 5.00 g of 5-bromonicotinic acid, 74 ml of thionyl chloride was added and the mixture was heated at reflux for 6 hours. After the solvent was distilled off under reduced pressure, the crystal was washed with diisopropyl ether and collected by filtration to obtain 4.09 g of the objective compound as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromonicotinic acid (1 g, 4.950 mmol) is placed in a 100 ml round bottomed flask and purged with Argon. Dry THF (20 ml) is added and the resulting solution is treated with NaH (60% dispersed in mineral oil) (0.202 g, 5.049 mmol) over a period of 5 minutes. The reaction mixture is stirred at room temperature for 10 minutes and then oxalyl chloride (0.453 ml, 5.198 mmol) is added slowly over 5 minutes followed by dry DMF (10 ul). The reaction mixture is stirred for a further 5 minutes, filtered through filter paper, concentrated in vacuo and dried under vacuum to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step Two
Quantity
0.453 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 5-bromonicotinic acid (10 g) in thionyl chloride (25 mL) was added anhydrous dimethylformamide (DMF) (0.5 mL). The whole was heated to reflux for overnight. After cooling to RT, the excess thionyl chloride was removed under reduced pressure. A white solid (3) (11 g) was obtained, which was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 5-bromonicotinic acid (10 g) in thionyl chloride (25 ml) was added anhydrous DMF (0.5 ml). The whole was heated to reflux for overnight. After cooled to RT, the excess thionyl chloride was removed under reduced pressure. A white solid 5 (11 g) was obtained, which was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 5-Bromonicotinoyl chloride in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with nucleophiles like amines and alcohols due to the electrophilic nature of its acyl chloride group.

  • Example 1: In the synthesis of anticoccidial agents, this compound is reacted with ammonia to yield 5-bromonicotinamide, which is then further modified to create a library of compounds. []
  • Example 2: In the development of a novel chemical delivery system for zidovudine (AZT), this compound is used to acylate the 5′-OH group of AZT. This step is crucial for linking the targetor moiety (modified dihydropyridine) to the drug molecule. []

Q2: How does the structure of derivatives synthesized from this compound affect their anticoccidial activity?

A2: Research indicates that modifications to the pyridine ring and the amide group of 5-nitronicotinamide, a derivative of this compound, significantly influence its anticoccidial activity. For instance:

  • N-Substitution: Modifying the amide nitrogen with alkyl, alkanoyl, alkenoyl, or aromatic acyl groups generally leads to compounds with potent anticoccidial activity. Lower alkyl substituents on the amide nitrogen tend to be more effective. []

Q3: Are there any reported studies investigating the stability of this compound derivatives under different conditions?

A3: While the provided abstracts don't directly address the stability of this compound itself, one study examines the stability of a zidovudine chemical delivery system (CDS) incorporating a modified 1,4-dihydropyridine targetor derived from this compound. [] This research highlights the importance of stability studies for drug delivery systems and suggests that modifications to the dihydropyridine structure can influence the stability of the resulting conjugate.

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